3-Butoxybenzaldehyde

Description

The exact mass of the compound 3-Butoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Butoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

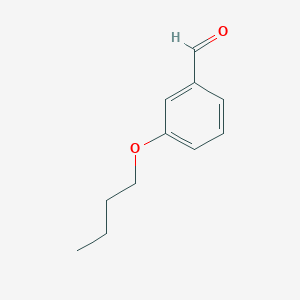

Structure

3D Structure

Properties

IUPAC Name |

3-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESCIRFCEGIMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373770 | |

| Record name | 3-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30609-20-2 | |

| Record name | 3-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30609-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Butoxybenzaldehyde molecular weight and formula

An In-depth Technical Guide to 3-Butoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

3-Butoxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Characterized by a benzaldehyde ring substituted with a butoxy group at the meta-position, its chemical properties are influenced by both the reactive aldehyde functional group and the lipophilic butoxy chain. This guide provides a comprehensive overview of its molecular characteristics, established synthetic methodologies, spectroscopic signature, and applications, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity and Physicochemical Properties

3-Butoxybenzaldehyde is a distinct chemical entity with a specific set of identifiers and physical characteristics crucial for its application in a laboratory setting.

Molecular Formula and Weight

The fundamental identity of 3-Butoxybenzaldehyde is defined by its molecular composition and mass.

Structural and Registry Information

The following table summarizes the key identifiers for 3-Butoxybenzaldehyde, ensuring accurate compound identification and information retrieval from chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 3-butoxybenzaldehyde | PubChem[1] |

| CAS Number | 30609-20-2 | PubChem[1] |

| SMILES | CCCCOC1=CC=CC(=C1)C=O | PubChem[1] |

| InChIKey | YESCIRFCEGIMED-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

The physical properties of 3-Butoxybenzaldehyde are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Notes |

| Boiling Point | 280.6 ± 13.0 °C | Predicted[3] |

| Density | 1.020 ± 0.06 g/cm³ | Predicted[3] |

| Appearance | Liquid (Form) | Hit2Lead[4] |

Part 2: Synthesis of 3-Butoxybenzaldehyde

The most common and efficient method for preparing 3-Butoxybenzaldehyde is through the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This method involves the reaction of 3-hydroxybenzaldehyde with a butyl halide.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The process begins with the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde using a mild base, such as potassium carbonate. This creates a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺), leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 3-Butoxybenzaldehyde.

Materials:

-

3-Hydroxybenzaldehyde

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension should be stirred vigorously.

-

Alkyl Halide Addition: Add 1-bromobutane (1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Butoxybenzaldehyde.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 3-Butoxybenzaldehyde.

Part 3: Applications in Drug Discovery and Development

While direct applications of 3-Butoxybenzaldehyde are not as extensively documented as its para-isomer (4-Butoxybenzaldehyde), its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile functional groups that can be readily converted into a wide range of other functionalities, making them valuable building blocks.

The presence of the butoxy group increases the lipophilicity of the molecule compared to hydroxybenzaldehyde, which can be a critical factor in modulating the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a potential drug candidate. Its structural isomers have been used in the synthesis of compounds with various biological activities, including tyrosinase inhibition and anticancer properties.[5][6][7][8] Therefore, 3-Butoxybenzaldehyde represents a key starting material for creating novel molecular libraries to screen for various therapeutic targets.

Part 4: Safety and Handling

Proper handling of 3-Butoxybenzaldehyde is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][3]

Hazard Statements:

-

H312: Harmful in contact with skin.[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Avoid breathing vapors or mists. Do not ingest. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757202, 3-Butoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15712224, 3-Tert-butoxybenzaldehyde. Retrieved from [Link]

-

Angene Chemical (2025). Safety Data Sheet for 4-(tert-Butoxy)benzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 4-(t-Butoxy)benzaldehyde in NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Benzaldehyde, 4-butoxy- in NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents (n.d.). JP2586950B2 - Process for producing p- or m-tert-butoxybenzaldehyde.

Sources

- 1. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Tert-butoxybenzaldehyde | C11H14O2 | CID 15712224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BUTOXYBENZALDEHYDE | 30609-20-2 [amp.chemicalbook.com]

- 4. Hit2Lead | 3-sec-butoxybenzaldehyde | CAS# 915924-09-3 | MFCD08691916 | BB-9071037 [hit2lead.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Physical Properties of 3-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the physical properties of 3-Butoxybenzaldehyde, specifically its boiling point and density. As a compound of interest in organic synthesis and drug discovery, a thorough understanding of its fundamental physicochemical characteristics is paramount for its effective application and manipulation in a laboratory setting. This document offers a detailed, experience-driven perspective on not only the available data but also the practical methodologies for its determination.

Introduction to 3-Butoxybenzaldehyde

3-Butoxybenzaldehyde, with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is an aromatic aldehyde.[1][2][3] Its structure, featuring a butoxy group at the meta-position of the benzaldehyde ring, imparts specific solubility and reactivity characteristics that are of interest in the synthesis of more complex molecules. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the butoxy group modulates the compound's lipophilicity, a critical parameter in drug design and development.

While 3-Butoxybenzaldehyde is commercially available from various suppliers, a comprehensive, publicly available dataset of its experimentally determined physical properties is surprisingly limited.[2][3][4][5] This guide will address this data gap by providing context, presenting data for a closely related isomer, and detailing the established methodologies for the precise measurement of these key physical constants.

Physical Properties of Butoxybenzaldehyde Isomers

Direct experimental values for the boiling point and density of 3-Butoxybenzaldehyde are not readily found in prominent public chemical databases. However, data for its structural isomer, 4-Butoxybenzaldehyde, is well-documented and can serve as a valuable point of reference. It is crucial to recognize that while structurally similar, the position of the butoxy group can influence intermolecular forces and, consequently, the physical properties.

| Property | 3-Butoxybenzaldehyde | 4-Butoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₄O₂[1][2][3] | C₁₁H₁₄O₂[6][7][8] |

| Molecular Weight | 178.23 g/mol [1][2][3] | 178.23 g/mol [8] |

| Boiling Point | Data not available | 285 °C (at atmospheric pressure)[6][7][8] |

| Density | Data not available | 1.031 g/mL at 25 °C[6][7][8] |

| CAS Number | 30609-20-2[1][2][3][4] | 5736-88-9[7][8][9] |

The provided data for 4-Butoxybenzaldehyde offers a reasonable estimate for the properties of 3-Butoxybenzaldehyde, though experimental verification is strongly recommended for any application where these parameters are critical.

Experimental Determination of Physical Properties

For instances where precise physical data is necessary, direct experimental measurement is the most reliable approach. The following section outlines the standard, validated protocols for determining the boiling point and density of a liquid organic compound such as 3-Butoxybenzaldehyde.

Methodology for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The choice of method often depends on the quantity of the sample available.

Apparatus:

-

Small-scale distillation apparatus (for quantities > 1 mL) or a Thiele tube (for quantities < 1 mL)

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Boiling chips

Protocol (Small-Scale Distillation):

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Sample Charging: Place the 3-Butoxybenzaldehyde sample and a few boiling chips into the distillation flask.

-

Heating: Gradually heat the flask. The use of a magnetic stirrer can also ensure smooth boiling.

-

Equilibrium Establishment: Observe the vapor rising through the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips from the thermometer bulb.

-

Data Recording: Record the stable temperature reading as the boiling point. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Causality in Protocol: The gradual heating and the use of boiling chips are critical to prevent bumping and ensure a smooth, controlled boiling process, leading to an accurate equilibrium temperature measurement.

Methodology for Density Determination

Density, the mass per unit volume, is a fundamental physical property. A pycnometer provides a highly accurate method for its determination.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Protocol:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and density.

-

Place the filled pycnometer in a constant temperature water bath to reach thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 3-Butoxybenzaldehyde.

-

Bring the sample to the same temperature as the water in the calibration step using the constant temperature water bath.

-

Dry the exterior and record the mass of the pycnometer filled with the sample.

-

-

Density Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to get the mass of the 3-Butoxybenzaldehyde.

-

Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

-

Trustworthiness of the Protocol: This method is self-validating because the calibration step with a standard (water) of known density at a precise temperature ensures the accuracy of the volume measurement, which is the most critical variable.

Experimental Workflow Visualization

The logical flow of determining the physical properties of a novel or uncharacterized compound is depicted below. This process ensures a systematic and accurate characterization.

Sources

- 1. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 30609-20-2 | 3-Butoxybenzaldehyde - Capot Chemical [capotchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 30609-20-2|3-Butoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-丁氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Benzaldehyde, 4-butoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Butoxybenzaldehyde

Introduction

3-Butoxybenzaldehyde (C₁₁H₁₄O₂) is characterized by a benzaldehyde core with a butoxy substituent at the meta position.[1] This substitution pattern dictates a unique electronic environment for each proton and carbon atom, resulting in a distinct and interpretable NMR fingerprint.

Predicted ¹H NMR Spectrum of 3-Butoxybenzaldehyde

The ¹H NMR spectrum of 3-butoxybenzaldehyde is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the butoxy group. The chemical shifts (δ) are influenced by the electronic effects of the aldehyde (electron-withdrawing) and butoxy (electron-donating) groups.

The aldehydic proton is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum, typically between 9 and 10 ppm.[2] This significant downfield shift is a hallmark of aldehyde protons, which are subject to the strong deshielding effects of the adjacent carbonyl group.[3]

The aromatic region will display a more complex pattern due to the meta-substitution. The four aromatic protons are chemically non-equivalent and will present as distinct multiplets. The butoxy group, an electron-donating group, will cause a slight shielding (upfield shift) of the ortho and para positions relative to the aldehyde group's influence.[4]

The aliphatic protons of the butoxy group will appear in the upfield region of the spectrum. The methylene group directly attached to the aromatic ring's oxygen (-OCH₂-) will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom. The terminal methyl group (-CH₃) will be the most shielded.

Here is a detailed prediction of the ¹H NMR spectral data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~9.98 | Singlet (s) | - | 1H |

| Aromatic (H-2) | ~7.52 | Singlet (or narrow triplet) | - | 1H |

| Aromatic (H-4) | ~7.45 | Doublet of doublets (dd) | ~7.8, 1.5 | 1H |

| Aromatic (H-5) | ~7.40 | Triplet (t) | ~7.8 | 1H |

| Aromatic (H-6) | ~7.25 | Doublet of doublets (dd) | ~7.8, 1.5 | 1H |

| Butoxy (-OCH₂-) | ~4.05 | Triplet (t) | ~6.5 | 2H |

| Butoxy (-CH₂CH₂O-) | ~1.80 | Sextet | ~7.0 | 2H |

| Butoxy (-CH₂CH₃) | ~1.50 | Sextet | ~7.5 | 2H |

| Butoxy (-CH₃) | ~0.98 | Triplet (t) | ~7.4 | 3H |

Note: Predicted values are based on data from analogous compounds such as 4-butoxybenzaldehyde and 3-methoxybenzaldehyde and general NMR principles. Actual experimental values may vary slightly.[5][6]

Caption: Molecular structure of 3-butoxybenzaldehyde with proton and carbon numbering.

Predicted ¹³C NMR Spectrum of 3-Butoxybenzaldehyde

The ¹³C NMR spectrum of 3-butoxybenzaldehyde is expected to show 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most deshielded, appearing significantly downfield.[7] The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific chemical shifts influenced by the electronic nature of the substituents.[8] The butoxy group carbons will appear in the upfield region.

Here is a detailed prediction of the ¹³C NMR spectral data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~192.5 |

| Aromatic (C-3, attached to -OBu) | ~159.5 |

| Aromatic (C-1, attached to -CHO) | ~137.5 |

| Aromatic (C-5) | ~130.0 |

| Aromatic (C-4) | ~123.5 |

| Aromatic (C-6) | ~122.0 |

| Aromatic (C-2) | ~113.0 |

| Butoxy (-OCH₂-) | ~68.0 |

| Butoxy (-CH₂CH₂O-) | ~31.0 |

| Butoxy (-CH₂CH₃) | ~19.0 |

| Butoxy (-CH₃) | ~13.8 |

Note: Predicted values are based on data from analogous compounds and established substituent effects in ¹³C NMR.[5][9]

Caption: A generalized workflow for NMR spectral analysis.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 3-butoxybenzaldehyde, the following experimental protocol is recommended.[4]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-butoxybenzaldehyde.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial.

-

For precise chemical shift referencing, ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer (typically a minimum of 4 cm).

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

3. ¹H NMR Spectrum Acquisition:

-

Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

4. ¹³C NMR Spectrum Acquisition:

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).[10]

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

A longer relaxation delay may be required for accurate observation of quaternary carbons, although none are present in the aromatic ring of 3-butoxybenzaldehyde besides the substituent-bearing carbons.

5. Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak (for CDCl₃, δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 3-butoxybenzaldehyde. By understanding the influence of the meta-butoxy and aldehyde substituents on the chemical environments of the various nuclei, researchers can confidently interpret experimental data for this compound and its analogs. The provided experimental protocol outlines the necessary steps to acquire high-quality spectra, forming a crucial component of the structural verification and characterization process in chemical research and drug development.

References

- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- The Royal Society of Chemistry.

- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- PubChem - NIH. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202.

- Modgraph. 1H Chemical Shifts in NMR. Part 191.

- ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF.

- RSC Publishing. The Nuclear Magnetic Resonance Spectra of Aromatic Aldehyde-Boron Trifluoride Complexes.

- UCLA Chemistry. Aldehydes.

- Benchchem. Characterization of 4-Butoxybenzaldehyde: A Guide to Analytical Techniques and Protocols.

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- UCLA Chemistry. Example 8.

- Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes.

- University of Regensburg. Chemical shifts.

- Benchchem. 4-Butoxybenzaldehyde: A Comprehensive Technical Guide.

- Oregon St

Sources

- 1. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 13C NMR [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Butoxybenzaldehyde

This guide provides an in-depth exploration of the mass spectrometric behavior of 3-Butoxybenzaldehyde, a significant aromatic aldehyde in the realms of pharmaceutical research and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the principles behind its mass spectral analysis, details its characteristic fragmentation patterns, and provides a robust experimental protocol for its characterization.

Introduction: The Significance of 3-Butoxybenzaldehyde

3-Butoxybenzaldehyde belongs to the class of alkoxybenzaldehydes, which are versatile building blocks in organic synthesis.[1][2] The presence of both an aldehyde and a butoxy group on the aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel pharmaceutical agents and other fine chemicals.[1] Its structural isomers, such as 4-butoxybenzaldehyde, have been investigated for their potential as tyrosinase inhibitors, highlighting the therapeutic relevance of this class of compounds.[3] Given its role in the synthesis of complex molecules, a thorough understanding of its analytical characteristics is paramount for quality control, reaction monitoring, and structural confirmation. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.[4]

Deciphering the Molecular Blueprint: The Mass Spectrum of Butoxybenzaldehydes

While a publicly available mass spectrum for 3-butoxybenzaldehyde is not readily accessible, the electron ionization (EI) mass spectrum of its close structural isomer, 4-butoxybenzaldehyde, provides a highly representative analytical fingerprint. The fragmentation patterns are governed by the same fundamental principles and are expected to be nearly identical. The subsequent analysis is based on the mass spectrum of 4-butoxybenzaldehyde, obtained from the NIST Mass Spectrometry Data Center.[5]

Upon entering the mass spectrometer, the 3-butoxybenzaldehyde molecule is bombarded with high-energy electrons, typically at 70 electron volts (eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[6] This molecular ion is often unstable and undergoes a series of fragmentation events, yielding a unique pattern of fragment ions that are separated based on their mass-to-charge ratio (m/z).[7]

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of 4-Butoxybenzaldehyde [8]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 178 | 63.73 | [C₁₁H₁₄O₂]⁺• (Molecular Ion) |

| 122 | 81.95 | [C₇H₆O₂]⁺• |

| 121 | 99.99 | [C₇H₅O₂]⁺ |

| 57 | 11.51 | [C₄H₉]⁺ |

Interpreting the Fragmentation Cascade

The fragmentation of 3-butoxybenzaldehyde is primarily dictated by the lability of the butoxy group and the stability of the resulting aromatic cations.

Key Fragmentation Pathways:

-

α-Cleavage of the Butyl Group: The most significant fragmentation pathway involves the cleavage of the C-C bond alpha to the oxygen atom of the ether linkage. This results in the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized ion at m/z 122.

-

Formation of the Acylium Ion: Subsequent loss of a hydrogen atom from the ion at m/z 122 leads to the formation of a highly stable acylium ion at m/z 121, which is often the base peak in the spectrum of alkoxybenzaldehydes.[7]

-

Cleavage of the Butyl Group: A smaller peak is observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺), resulting from the cleavage of the ether bond.

The following diagram illustrates the proposed primary fragmentation pathway for 3-Butoxybenzaldehyde under electron ionization.

Caption: Proposed fragmentation pathway of 3-Butoxybenzaldehyde.

A Practical Approach: Experimental Protocol for GC-MS Analysis

This section outlines a detailed, field-proven protocol for the analysis of 3-butoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and robust technique for the analysis of volatile and semi-volatile organic compounds.[9][10]

Sample Preparation

-

Solution Preparation: Prepare a stock solution of 3-butoxybenzaldehyde in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the working solution at a known concentration.

Gas Chromatography (GC) Parameters

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[9]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).[6]

-

Ionization Energy: 70 eV.[6]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the detector.

The following diagram outlines the GC-MS workflow for the analysis of 3-Butoxybenzaldehyde.

Caption: GC-MS workflow for 3-Butoxybenzaldehyde analysis.

Conclusion

The mass spectrometric analysis of 3-butoxybenzaldehyde provides a definitive method for its identification and structural characterization. The predictable fragmentation pattern, dominated by the loss of the butoxy side chain and the formation of a stable acylium ion, serves as a reliable analytical fingerprint. The detailed GC-MS protocol provided in this guide offers a robust framework for researchers and drug development professionals to confidently analyze this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzaldehyde, 4-butoxy- [webbook.nist.gov]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

3-Butoxybenzaldehyde structure and functional groups

An In-depth Technical Guide to 3-Butoxybenzaldehyde: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Butoxybenzaldehyde (CAS No: 30609-20-2), a key aromatic aldehyde intermediate. The document details its molecular structure, the influence of its constituent functional groups on its chemical properties, and established methodologies for its synthesis and characterization. With a focus on practical application for researchers and drug development professionals, this guide includes detailed experimental protocols, spectroscopic data, and a discussion of its role as a versatile building block in organic synthesis. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

3-Butoxybenzaldehyde, with the molecular formula C₁₁H₁₄O₂, is an aromatic compound characterized by a benzene ring substituted with a butoxy group and a formyl (aldehyde) group at the meta position.[1] This substitution pattern is crucial as it dictates the molecule's reactivity and steric profile.

IUPAC Name: 3-butoxybenzaldehyde[1] Molecular Formula: C₁₁H₁₄O₂[1] Molecular Weight: 178.23 g/mol [1] CAS Number: 30609-20-2[1]

Core Functional Groups

The chemical behavior of 3-Butoxybenzaldehyde is governed by three primary functional groups: the aldehyde, the ether, and the aromatic ring.

-

Aldehyde Group (-CHO): This group is the primary site of reactivity. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The aldehyde can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel).[2]

-

Butoxy Group (-O-C₄H₉): This ether linkage is generally stable and less reactive than the aldehyde. Its primary influence is steric and electronic. As an alkoxy group, it is an ortho-, para-director and an activating group for electrophilic aromatic substitution, although this effect is less pronounced for substitution directed by the meta-positioned aldehyde. The butyl chain adds lipophilicity to the molecule, affecting its solubility and potential interactions with biological macromolecules.

-

Aromatic Ring (Benzene): The benzene ring provides a rigid scaffold and is the site for electrophilic aromatic substitution reactions. The deactivating, meta-directing nature of the aldehyde group and the activating, ortho-, para-directing nature of the butoxy group create a complex reactivity pattern for further substitution on the ring.

Physicochemical Data

The physical properties of 3-Butoxybenzaldehyde are essential for its handling, purification, and use in reactions.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| Boiling Point | 280.6 ± 13.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

Synthesis and Experimental Protocols

The most common and efficient method for preparing 3-Butoxybenzaldehyde is the Williamson ether synthesis. This reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The synthesis starts from the readily available precursor, 3-hydroxybenzaldehyde.

Sources

Theoretical computational data for 3-Butoxybenzaldehyde

An In-Depth Technical Guide to the Theoretical Computational Data of 3-Butoxybenzaldehyde

Abstract

This technical guide provides a comprehensive methodological framework for the in-silico characterization of 3-Butoxybenzaldehyde. Recognizing the scarcity of published, in-depth computational studies on this specific isomer, this document serves as a blueprint for researchers, chemists, and drug development professionals to generate, analyze, and interpret its theoretical data. We detail the necessary computational workflows, from quantum chemical calculations using Density Functional Theory (DFT) to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By leveraging established protocols and comparing expected outcomes with data from related isomers, this guide empowers researchers to unlock a deeper understanding of 3-Butoxybenzaldehyde's molecular behavior, reactivity, and potential as a synthetic building block in pharmaceutical development.

Introduction: The Rationale for In-Silico Analysis

3-Butoxybenzaldehyde (C₁₁H₁₄O₂) is an aromatic aldehyde whose utility in organic synthesis, particularly as a precursor for more complex molecular scaffolds, warrants a thorough characterization. In modern drug discovery and materials science, understanding a molecule's physicochemical and electronic properties before extensive laboratory synthesis is paramount. This "fail early, fail cheap" paradigm is driven by computational chemistry, which provides predictive insights into molecular geometry, reactivity, spectral signatures, and pharmacokinetic profiles.

This guide moves beyond a simple data sheet, offering a structured approach to computationally derive the essential properties of 3-Butoxybenzaldehyde. We will outline the causality behind selecting specific computational methods, ensuring that each protocol is a self-validating system for generating reliable and reproducible theoretical data.

Foundational Physicochemical & Structural Data

Before delving into advanced computations, we begin with the foundational descriptors for 3-Butoxybenzaldehyde, as computed by established algorithms and available in public databases like PubChem. These properties form the basis for more complex modeling.

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | 3-butoxybenzaldehyde | PubChem[1] |

| Canonical SMILES | CCCCOC1=CC=CC(=C1)C=O | PubChem[1] |

| InChIKey | YESCIRFCEGIMED-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

Quantum Chemical Characterization: A Methodological Workflow

Quantum chemical calculations provide a granular view of a molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is the workhorse for such investigations, offering an optimal balance between accuracy and computational cost for molecules of this size.[2][3]

Workflow for Quantum Chemical Analysis

The following diagram outlines the logical flow for a comprehensive DFT-based analysis of 3-Butoxybenzaldehyde.

Caption: A typical DFT workflow for characterizing a small organic molecule.

Experimental Protocol: DFT Calculation

Objective: To compute the optimized geometry, electronic properties (HOMO/LUMO), and electrostatic potential of 3-Butoxybenzaldehyde.

Methodology Rationale: The B3LYP functional is a hybrid functional that has demonstrated robust performance for a wide range of organic molecules, making it a standard choice for geometry optimizations.[4] The 6-31G* basis set is sufficient for initial optimization, while a larger basis set like def2-TZVP is recommended for more accurate electronic property calculations.[5]

Step-by-Step Protocol:

-

Structure Generation: Generate an initial 3D structure of 3-Butoxybenzaldehyde from its SMILES string (CCCCOC1=CC=CC(=C1)C=O) using molecular editing software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT.

-

Method: B3LYP functional.

-

Basis Set: 6-31G*.

-

Environment: Simulate an aqueous environment using a continuum solvation model like the Polarizable Continuum Model (PCM) to better represent biological conditions.

-

-

Frequency Analysis:

-

Perform a frequency calculation on the optimized structure at the same level of theory (B3LYP/6-31G*).

-

Validation: Confirm that the output shows zero imaginary frequencies. This validates that the optimized structure is a true energy minimum.

-

-

Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a more accurate basis set (e.g., def2-TZVP) to obtain refined electronic properties.

-

From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Generate the Molecular Electrostatic Potential (MEP) map.

-

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals in chemical reactions. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (Egap) is a critical indicator of molecular stability and reactivity.[4][6] A smaller gap suggests higher reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons. For 3-Butoxybenzaldehyde, this orbital is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the butoxy group.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the first available empty orbital. This is expected to be concentrated on the electron-withdrawing aldehyde group and the aromatic ring.[5]

-

HOMO-LUMO Gap (Egap): The energy difference (ELUMO – EHOMO) is a predictor of chemical reactivity. Molecules with a large gap are generally more stable and less reactive.[7]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactive sites.[8][9] It is invaluable for predicting non-covalent interactions, which are central to drug-receptor binding.

-

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For 3-Butoxybenzaldehyde, these are expected around the carbonyl oxygen of the aldehyde and the ether oxygen.

-

Positive Potential Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the aldehydic proton.[10]

In-Silico ADMET & Druglikeness Profiling

Early assessment of a compound's ADMET profile is crucial to avoid costly late-stage failures in drug development.[11][12] Numerous online platforms and QSAR models can predict these properties based on molecular structure.

Workflow for ADMET Prediction

Caption: Workflow for predicting ADMET properties using an online server.

Experimental Protocol: ADMET Prediction using ADMETlab 3.0

Objective: To generate a comprehensive ADMET and druglikeness profile for 3-Butoxybenzaldehyde.

Methodology Rationale: ADMETlab 3.0 is a comprehensive platform that uses robust machine learning models to predict a wide array of pharmacokinetic and toxicity endpoints from a simple molecular structure input.[13]

Step-by-Step Protocol:

-

Navigate to the ADMETlab 3.0 web server.[13]

-

Select the "ADMET Evaluation" service.

-

Input the molecule by pasting the SMILES string for 3-Butoxybenzaldehyde: CCCCOC1=CC=CC(=C1)C=O.

-

Initiate the calculation. The server will process the input and generate predictions for dozens of endpoints.

-

Analyze and Tabulate the results, focusing on key parameters relevant to drug development as shown in the table below.

Predicted ADMET & Druglikeness Profile (Illustrative)

The following table structure shows key ADMET parameters and druglikeness rules that would be evaluated.

| Parameter Category | Property | Predicted Outcome | Interpretation |

| Medicinal Chemistry | Lipinski's Rule of 5 | Pass/Fail | Assesses oral bioavailability based on MW, LogP, H-donors, H-acceptors. |

| Veber's Rule | Pass/Fail | Relates oral bioavailability to rotatable bonds and polar surface area. | |

| Absorption | Human Intestinal Absorption (HIA) | +/- | Predicts the extent of absorption from the gut. |

| Caco-2 Permeability | Value (logPapp) | In-vitro model for intestinal permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | +/- | Predicts if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | % | High binding can reduce the free concentration of the drug. | |

| Metabolism | CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions with a major metabolic enzyme. | |

| Toxicity | hERG Blockade | Yes/No | A critical indicator for potential cardiotoxicity. |

| Ames Mutagenicity | Yes/No | Predicts the potential for the compound to be mutagenic. | |

| Skin Sensitization | Yes/No | Predicts the likelihood of causing an allergic skin reaction. |

Conclusion

This guide establishes a robust, repeatable, and scientifically-grounded workflow for the complete in-silico characterization of 3-Butoxybenzaldehyde. By following these detailed protocols, researchers can generate high-quality theoretical data on its electronic structure, reactivity, and pharmacokinetic profile. This computational pre-screening is an indispensable tool, enabling more informed decisions in the design of synthetic routes and the selection of candidates for further development, ultimately accelerating the pace of scientific innovation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757202, 3-Butoxybenzaldehyde. Retrieved December 30, 2025 from [Link].[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15712224, 3-Tert-butoxybenzaldehyde. Retrieved December 30, 2025 from [Link].[14]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79813, 4-Butoxybenzaldehyde. Retrieved December 30, 2025 from [Link].[15]

-

NIST (2025). 4-(t-Butoxy)benzaldehyde. In NIST Chemistry WebBook. Retrieved December 30, 2025 from [Link].[16]

-

Xiong, G. et al. (2024). ADMETlab 3.0. Retrieved December 30, 2025 from [Link].[13]

-

Murray, J. S., & Politzer, P. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions. Defense Technical Information Center. Retrieved December 30, 2025 from [Link].[8]

-

Bhattacharya, S., et al. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. Retrieved December 30, 2025 from [Link].[11]

-

Al-Hujran, T. A., & El-Emam, A. A. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure−Property Relationship Using Atomic Signatures. ACS omega. Retrieved December 30, 2025 from [Link].[4]

-

Suresh, C. H. (2022). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Retrieved December 30, 2025 from [Link].[9]

-

van der Veken, P., et al. (2005). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. Retrieved December 30, 2025 from [Link].[12]

-

Mintz, J. (2018). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol. arXiv. Retrieved December 30, 2025 from [Link].[2]

-

Zaitsev, V. D., et al. (2023). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules. Retrieved December 30, 2025 from [Link].[3]

Sources

- 1. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. audreyli.com [audreyli.com]

- 13. ADMETlab 3.0 [admetlab3.scbdd.com]

- 14. 3-Tert-butoxybenzaldehyde | C11H14O2 | CID 15712224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-(t-Butoxy)benzaldehyde [webbook.nist.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 3-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3-Butoxybenzaldehyde, an aromatic aldehyde with growing significance in organic synthesis and medicinal chemistry. While the specific historical account of its initial synthesis is not extensively documented, its creation is fundamentally rooted in the principles of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This document elucidates the primary synthetic methodologies, with a detailed focus on the Williamson ether synthesis, offering a robust, step-by-step protocol. It further presents a thorough compilation of its physicochemical and spectroscopic properties and discusses alternative synthetic strategies. This guide is designed to be an authoritative resource, providing field-proven insights and self-validating experimental designs to empower researchers in their scientific endeavors.

Introduction and Historical Context

3-Butoxybenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a butoxy group at the meta-position. Its molecular architecture makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.

The history of 3-Butoxybenzaldehyde is intrinsically linked to the broader history of ether synthesis. The groundbreaking work of Alexander Williamson in 1850 on the reaction between an alkoxide and an alkyl halide, now famously known as the Williamson ether synthesis, revolutionized the field of organic chemistry.[1][2][3][4] This reaction provided a straightforward and versatile method for the preparation of both symmetrical and unsymmetrical ethers, paving the way for the synthesis of a vast array of compounds, including alkoxy-substituted benzaldehydes. While a singular "discovery" of 3-Butoxybenzaldehyde is not found in the historical record, its synthesis became conceptually straightforward following Williamson's discovery. The rise of the pharmaceutical and flavor industries in the 20th century further spurred interest in and development of synthetic routes to various alkoxybenzaldehydes.[5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 3-Butoxybenzaldehyde is essential for its application in synthesis and for its proper handling and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [6] |

| Molecular Weight | 178.23 g/mol | [6] |

| CAS Number | 30609-20-2 | [6] |

| IUPAC Name | 3-butoxybenzaldehyde | [6] |

| SMILES | CCCCOC1=CC=CC(=C1)C=O | [6] |

| XLogP3 | 2.8 | [6] |

| Polar Surface Area | 26.3 Ų | [6] |

Characterization of 3-Butoxybenzaldehyde is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the aldehyde proton (typically δ 9.8-10.0 ppm), and signals for the four-carbon butoxy chain (a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen). |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the eleven carbon atoms, including the carbonyl carbon of the aldehyde group (typically δ 190-195 ppm), the aromatic carbons, and the carbons of the butoxy group. |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the aldehyde C-H stretch (around 2820 and 2720 cm⁻¹), a strong carbonyl (C=O) stretch (around 1700 cm⁻¹), and the C-O-C ether linkage (around 1250 and 1050 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum under electron ionization (EI) should show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of 178.23. |

Core Synthesis Methodology: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of 3-Butoxybenzaldehyde is the Williamson ether synthesis. This SN2 reaction offers an efficient and high-yielding route from readily available starting materials: 3-hydroxybenzaldehyde and a butyl halide.[1][3][4]

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. The choice of a suitable base is critical; an overly strong base can lead to side reactions, while a weak base may not result in complete deprotonation. Potassium carbonate is often the base of choice as it is inexpensive, effective, and easy to handle.[7][8]

-

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in a classic SN2 fashion. This backside attack displaces the halide ion, forming the ether linkage. Primary alkyl halides are preferred to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4]

Caption: General workflow of the Williamson ether synthesis for 3-Butoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkoxybenzaldehydes via the Williamson ether synthesis.[5][7][8]

Materials:

-

3-Hydroxybenzaldehyde

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 equivalents) followed by the dropwise addition of 1-bromobutane (1.1-1.2 equivalents).

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into a beaker containing an excess of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with deionized water (2 x) and brine (1 x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Butoxybenzaldehyde.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most common and direct method, other strategies can be employed for the synthesis of alkoxybenzaldehydes. These are generally less direct for 3-Butoxybenzaldehyde but are important to consider in the broader context of aromatic aldehyde synthesis.[9][10]

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring. For 3-Butoxybenzaldehyde, this would involve the formylation of butoxybenzene. However, this reaction typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product.

-

Reimer-Tiemann Reaction: This method also involves the formylation of a phenol, followed by etherification. It is generally not a high-yielding reaction and also favors ortho-formylation.

-

Duff Reaction: This reaction uses hexamethylenetetramine to formylate phenols, again with a preference for the ortho position.

Caption: Comparison of synthetic routes to 3-Butoxybenzaldehyde.

Conclusion

3-Butoxybenzaldehyde is a valuable synthetic intermediate whose preparation is a classic illustration of the enduring utility of the Williamson ether synthesis. This method provides a reliable, high-yielding, and scalable route from readily available precursors. A comprehensive understanding of its synthesis, including the rationale behind the choice of reagents and reaction conditions, is crucial for its successful application in research and development. The detailed protocol and comparative overview of synthetic strategies provided in this guide serve as a practical resource for scientists and professionals in the field, enabling them to confidently synthesize and utilize this important molecule in their work.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Butoxybenzaldehyde from 3-Hydroxybenzaldehyde: Application Notes and Protocols

Abstract

This document provides a comprehensive guide for the synthesis of 3-butoxybenzaldehyde from 3-hydroxybenzaldehyde. The protocol leverages the Williamson ether synthesis, a robust and versatile method for the formation of ethers. Detailed experimental procedures, mechanistic insights, safety precautions, and data interpretation are presented to assist researchers, scientists, and drug development professionals in successfully executing this transformation. The causality behind experimental choices is explained to provide a deeper understanding of the reaction, ensuring both reproducibility and safety.

Introduction and Scientific Background

The synthesis of alkoxy-substituted benzaldehydes is of significant interest in medicinal chemistry and materials science due to their utility as key intermediates in the preparation of a wide range of biologically active molecules and functional materials. 3-Butoxybenzaldehyde, in particular, serves as a valuable building block for various pharmaceutical compounds.

The Williamson ether synthesis is a classic and highly effective method for preparing ethers.[1] The reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[2] In this specific application, the hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), resulting in the formation of the desired 3-butoxybenzaldehyde and an inorganic salt byproduct.[3] The choice of a primary alkyl halide like 1-bromobutane is crucial as S(_N)2 reactions are most efficient with unhindered electrophiles.[2]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. A suitable base, such as potassium carbonate (K₂CO₃), is employed for this purpose. While stronger bases like sodium hydride could be used, K₂CO₃ offers a good balance of reactivity and handling safety for this substrate. The resulting phenoxide is a potent nucleophile that readily participates in the subsequent substitution reaction.

The second step involves the nucleophilic attack of the phenoxide on 1-bromobutane. This is a concerted S(_N)2 displacement of the bromide leaving group. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for this reaction as they can solvate the cation of the base, leaving the anion more nucleophilic, thereby accelerating the reaction rate.[4]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 3-butoxybenzaldehyde.

Experimental Protocol

This protocol is designed for the safe and efficient laboratory-scale synthesis of 3-butoxybenzaldehyde.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 | 5.00 g | 40.9 |

| 1-Bromobutane | 109-65-9 | 137.02 | 6.72 g (4.98 mL) | 49.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 8.48 g | 61.4 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Deionized water | 7732-18-5 | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.[5]

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6]

-

3-Hydroxybenzaldehyde is a skin and eye irritant.[7][8] Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[7]

-

1-Bromobutane is a flammable liquid and an irritant. Handle with care and keep away from ignition sources.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[6][9]

Step-by-Step Procedure

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.48 g, 61.4 mmol).

-

Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add 1-bromobutane (4.98 mL, 49.1 mmol) to the reaction mixture dropwise using a syringe.

-

Attach a reflux condenser to the flask.

Reaction Execution:

-

Heat the reaction mixture to 70-80 °C using a heating mantle.

-

Maintain this temperature and stir the mixture for 12-20 hours.[3]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is petroleum ether:ethyl acetate (20:1 v/v).[10] The starting material, 3-hydroxybenzaldehyde, is more polar and will have a lower Rf value than the product, 3-butoxybenzaldehyde.

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold deionized water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 3-butoxybenzaldehyde can be purified by vacuum distillation or column chromatography.

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying liquids with high boiling points, as it lowers the boiling temperature and prevents thermal decomposition.[10]

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Slowly apply vacuum and begin heating.

-

Collect the fraction that distills at the appropriate temperature and pressure for 3-butoxybenzaldehyde.

Protocol 2: Purification by Column Chromatography [11]

This method is suitable for removing impurities with similar boiling points to the product.

-

Prepare a chromatography column with silica gel, using a slurry packing method with a non-polar eluent (e.g., hexane or petroleum ether).

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in petroleum ether.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis of 3-butoxybenzaldehyde.

Data and Expected Results

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂[12] |

| Molecular Weight | 178.23 g/mol [12] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Literature values may vary, but expect a high boiling point under atmospheric pressure. |

| Solubility | Soluble in common organic solvents like ethanol, ether, and ethyl acetate. |

Characterization

The identity and purity of the synthesized 3-butoxybenzaldehyde should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), and the protons of the butoxy group (a triplet for the terminal methyl group, and multiplets for the methylene groups).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the aldehyde (around 190 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands to look for include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C-O-C stretch of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete reaction- Inactive reagents- Incorrect reaction temperature | - Extend reaction time and continue monitoring by TLC.- Use freshly opened or properly stored anhydrous reagents.- Ensure accurate temperature control. |

| Presence of starting material after extended reaction time | - Insufficient base- Poor quality alkyl halide | - Add an additional portion of base.- Use a fresh bottle of 1-bromobutane. |

| Formation of side products | - Reaction temperature too high- Presence of water in the reaction | - Maintain the recommended temperature range.- Ensure all reagents and solvents are anhydrous. |

| Difficulty in separating product from DMF during work-up | - Insufficient water washes | - Increase the number and volume of water washes. |

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to 3-butoxybenzaldehyde from 3-hydroxybenzaldehyde. By carefully controlling the reaction conditions and following the detailed protocol and safety guidelines presented in this document, researchers can consistently obtain the desired product in high purity. The mechanistic understanding and troubleshooting advice provided herein are intended to empower scientists to adapt and optimize this procedure for their specific research needs.

References

-

Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Scribd. (n.d.). 3-Hydroxybenzaldehyde MSDS. Retrieved from [Link]

-

Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-HYDROXY BENZALDEHYDE. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Pearson. (n.d.). Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan.... Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

SK. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Butoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. lobachemie.com [lobachemie.com]

- 8. scribd.com [scribd.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Butoxybenzaldehyde via the Bodroux-Chichibabin Aldehyde Synthesis

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 3-Butoxybenzaldehyde, a valuable aromatic aldehyde intermediate. The described methodology utilizes the Bodroux-Chichibabin aldehyde synthesis, a classic and reliable extension of the Grignard reaction. The protocol involves the formation of an aryl Grignard reagent, 3-butoxyphenylmagnesium bromide, from 3-butoxybromobenzene, followed by its reaction with triethyl orthoformate. The resulting diethyl acetal is subsequently hydrolyzed under acidic conditions to yield the target aldehyde. This document offers a detailed, step-by-step experimental protocol, mechanistic insights, safety precautions, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction

Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as key precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. 3-Butoxybenzaldehyde, with its meta-substituted alkoxy group, is a particularly useful intermediate. The Grignard reaction, discovered by Nobel laureate Victor Grignard in 1900, remains one of the most powerful tools for forming carbon-carbon bonds.[1] The Bodroux-Chichibabin aldehyde synthesis is a specific application of this reaction that allows for the formylation of a Grignard reagent, effectively converting an organic halide into an aldehyde with one additional carbon atom.[2] This method offers a robust and high-yielding pathway to aromatic aldehydes like 3-Butoxybenzaldehyde.

Reaction Mechanism and Rationale

The synthesis proceeds through a three-stage mechanism: (1) formation of the Grignard reagent, (2) nucleophilic addition to an orthoformate, and (3) acidic hydrolysis of the resulting acetal.

-

Grignard Reagent Formation : Magnesium metal inserts into the carbon-bromine bond of 3-butoxybromobenzene in an oxidative addition process.[3] This reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, which stabilizes the highly reactive organomagnesium species.[4] The resulting Grignard reagent, 3-butoxyphenylmagnesium bromide, contains a highly nucleophilic carbon atom due to the polarity of the C-Mg bond.[1][4]

-